Trimethylsulfonium iodide

説明

Significance and Research Trajectory of Sulfonium (B1226848) Salts in Organic Chemistry

Sulfonium salts, in general, are a class of organosulfur compounds characterized by a positively charged sulfur atom bonded to three organic substituents. fiveable.me Their importance in organic chemistry is multifaceted. Traditionally, they are recognized as precursors to sulfur ylides, which are crucial for the formation of various ring systems. researchgate.net The configurational stability of many sulfonium salts also allows for their use in stereoselective synthesis, where the three-dimensional arrangement of atoms is a critical factor. fiveable.me

In recent years, the field has seen a resurgence of interest in sulfonium salts, driven by the development of new catalytic methods. researchgate.net Modern research has expanded their role beyond traditional ylide chemistry, establishing them as effective alkyl and aryl radical precursors under photoredox and transition metal catalysis. researchgate.netrsc.org This has opened up new avenues for constructing complex carbon-carbon and carbon-heteroatom bonds. researchgate.net

Historical Context of Trimethylsulfonium (B1222738) Iodide within Chemical Synthesis Developments

The journey of trimethylsulfonium iodide is deeply intertwined with the development of one of the most important C-C bond-forming reactions in organic synthesis: the Johnson-Corey-Chaykovsky reaction. wikipedia.org Discovered in 1961 by A. William Johnson and later significantly developed by E. J. Corey and Michael Chaykovsky, this reaction utilizes a sulfur ylide, generated from a sulfonium salt like this compound, to convert carbonyl compounds into epoxides. wikipedia.org

The initial synthesis of this compound itself is a straightforward reaction between dimethyl sulfide (B99878) and methyl iodide. wikipedia.org The subsequent deprotonation of this compound with a strong base yields dimethylsulfonium methylide, a highly reactive sulfur ylide. organic-chemistry.orgorganicchemistrytutor.com This ylide's ability to react with ketones and aldehydes to form epoxides provided a valuable alternative to the existing Wittig reaction, which typically yields alkenes. wikipedia.orgorganic-chemistry.org This discovery was a pivotal moment, showcasing the unique reactivity of sulfur ylides and cementing the importance of their sulfonium salt precursors.

Overview of Contemporary Research Domains for this compound

The utility of this compound in contemporary research extends far beyond its classical application in the Corey-Chaykovsky reaction. Researchers are continuously finding new and innovative uses for this versatile reagent.

Key Research Areas:

Epoxidation, Aziridination, and Cyclopropanation: The Johnson-Corey-Chaykovsky reaction remains a cornerstone of organic synthesis, and this compound is a key reagent for generating the necessary sulfur ylide for the synthesis of epoxides, aziridines (from imines), and cyclopropanes (from α,β-unsaturated carbonyl compounds). wikipedia.orgadichemistry.comnrochemistry.com

Methylation Agent: this compound and its derivatives, such as trimethylsulfoxonium (B8643921) iodide, are recognized as effective methylating agents. rsc.orgmultichemexports.com Recent research has highlighted their use as "green" methylating agents for the site-selective methylation of complex molecules like carbohydrates. rsc.orgresearchgate.net This is particularly significant in medicinal chemistry and the synthesis of natural products.

Materials Science: In a novel application, this compound has been employed for the surface modification of perovskite solar cells. acs.orgscispace.comnih.gov Its aprotic nature helps to impede moisture penetration and passivate surface defects, leading to enhanced efficiency and stability of the solar cells. acs.orgscispace.comnih.gov

Biochemistry: Researchers utilize this compound and related compounds to study methylation processes in biological systems, which are fundamental to understanding gene expression and regulation. chemimpex.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C3H9IS |

| Molecular Weight | 204.07 g/mol sigmaaldrich.com |

| Appearance | White crystalline solid cymitquimica.com |

| Melting Point | 215-220 °C sigmaaldrich.com |

| Solubility | Soluble in polar solvents like water and alcohols cymitquimica.com |

| CAS Number | 2181-42-2 sigmaaldrich.com |

Table 2: Key Reactions Involving this compound

| Reaction | Substrate | Product | Key Features |

|---|---|---|---|

| Corey-Chaykovsky Epoxidation | Ketone or Aldehyde | Epoxide | Forms a three-membered ring containing oxygen. wikipedia.orgnrochemistry.com |

| Corey-Chaykovsky Aziridination | Imine | Aziridine (B145994) | Forms a three-membered ring containing nitrogen. wikipedia.orgorganicchemistrytutor.com |

| Corey-Chaykovsky Cyclopropanation | α,β-Unsaturated Carbonyl | Cyclopropane (B1198618) | Forms a three-membered carbon ring. organic-chemistry.orgadichemistry.com |

| Methylation | Carbohydrates, Phenols, etc. | Methylated Product | Transfers a methyl group to a nucleophile. rsc.orgresearchgate.net |

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Dimethyl sulfide |

| Methyl iodide |

| Dimethylsulfonium methylide |

| Trimethylsulfoxonium iodide |

| S-adenosylmethionine |

| Perovskite |

| Epoxide |

| Aziridine |

| Cyclopropane |

| Ketone |

| Aldehyde |

| Imine |

| α,β-Unsaturated carbonyl compound |

| Carbohydrate |

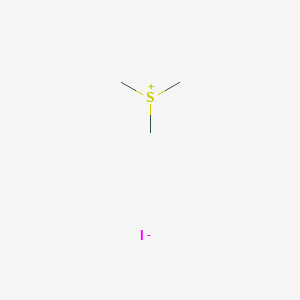

Structure

2D Structure

特性

IUPAC Name |

trimethylsulfanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9S.HI/c1-4(2)3;/h1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJYIHQDILEQNR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9IS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

676-84-6 (Parent) | |

| Record name | Trimethylsulfonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002181422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30883803 | |

| Record name | Sulfonium, trimethyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Trimethylsulfonium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21785 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2181-42-2 | |

| Record name | Trimethylsulfonium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2181-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylsulfonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002181422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylsulfonium iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfonium, trimethyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfonium, trimethyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsulphonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLSULFONIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z1LIZ2LUN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies Employing Trimethylsulfonium Iodide As a Reagent

Generation and Reactivity of Sulfur Ylides from Trimethylsulfonium (B1222738) Iodide

The generation of sulfur ylides from trimethylsulfonium iodide is a fundamental step that precedes their application in various synthetic transformations. The efficiency and reactivity of the generated ylide are highly dependent on the reaction conditions, including the choice of base and solvent.

The mechanism involves the attack of the base on a proton of a methyl group of the this compound. This leads to the formation of a transition state where the C-H bond is partially broken and the base-H bond is partially formed. The process culminates in the complete removal of the proton and the formation of the dimethylsulfonium methylide and the conjugate acid of the base. The presence of the positively charged sulfur atom acidifies the adjacent protons, making them susceptible to abstraction by a strong base.

The choice of a strong base is critical for the efficient generation of dimethylsulfonium methylide from this compound. The base must be sufficiently strong to deprotonate the sulfonium (B1226848) salt effectively. Commonly used strong bases for this purpose include sodium hydride (NaH), potassium tert-butoxide (KOt-Bu), and potassium hydroxide (B78521) (KOH).

The efficiency of ylide generation is directly related to the strength of the base. For instance, very strong bases like sodium hydride can ensure nearly complete conversion of the sulfonium salt to the ylide. The selection of the base can also be influenced by the solvent system and the temperature of the reaction. For example, potassium tert-butoxide is often used in solvents like dimethyl sulfoxide (B87167) (DMSO). In some modified procedures, crushed potassium hydroxide has been successfully employed as a base in solvents like tertiary butanol, offering a practical alternative. The use of weaker bases may result in a lower concentration of the ylide at equilibrium, which could affect the rate and outcome of subsequent reactions.

| Base | Typical Solvent(s) | Notes |

| Sodium Hydride (NaH) | DMSO, THF | Very effective for complete ylide formation. |

| Potassium tert-Butoxide (KOt-Bu) | DMSO | Commonly used and highly efficient. |

| Potassium Hydroxide (KOH) | Acetonitrile (B52724), tert-Butanol (B103910) | A practical and effective option in certain solvent systems. |

| Butyllithium | THF | Used at low temperatures to generate less stable ylides. |

The reaction medium and solvent play a crucial role in the formation of dimethylsulfonium methylide. Polar aprotic solvents are generally preferred for this reaction as they can effectively solvate the sulfonium salt and the resulting ylide. Dimethyl sulfoxide (DMSO) is a widely used and highly effective solvent for the generation of sulfur ylides. Its high polarity helps to dissolve the this compound and stabilize the charged intermediates.

Other solvents such as tetrahydrofuran (B95107) (THF) and acetonitrile have also been employed. The choice of solvent can influence the solubility of the reagents and the stability of the ylide. For instance, in some cases, a combination of solvents like DMSO and THF is used to optimize the reaction conditions. The presence of small amounts of water in a solid-liquid phase transfer system with acetonitrile has been shown to be effective for epoxide synthesis, suggesting that the reaction conditions can be adapted to various media. The solvent can also affect the aggregation of the ylide and the base, which in turn can influence the reactivity and stereochemical outcome of subsequent reactions.

Corey-Chaykovsky Reactions Facilitated by this compound

The Corey-Chaykovsky reaction is a cornerstone of organic synthesis, providing a powerful method for the formation of three-membered rings such as epoxides, aziridines, and cyclopropanes. This reaction utilizes sulfur ylides, such as dimethylsulfonium methylide generated from this compound, to react with various electrophiles.

One of the most significant applications of the Corey-Chaykovsky reaction is the synthesis of epoxides (oxiranes) from aldehydes and ketones. This transformation is highly valuable due to the versatility of epoxides as synthetic intermediates.

In the Corey-Chaykovsky reaction, dimethylsulfonium methylide acts as a nucleophile and attacks the electrophilic carbonyl carbon of an aldehyde or a ketone. This initial nucleophilic addition leads to the formation of a betaine (B1666868) intermediate. The negatively charged oxygen atom of the betaine then undergoes an intramolecular nucleophilic attack on the carbon atom attached to the positively charged sulfur, which acts as a good leaving group (dimethyl sulfide). This intramolecular cyclization results in the formation of the three-membered epoxide ring and the release of dimethyl sulfide (B99878).

The reaction is generally highly efficient and provides good to excellent yields of epoxides for a wide range of aldehydes and ketones. Both aromatic and aliphatic aldehydes and ketones can be successfully converted to their corresponding epoxides. The reaction conditions can be tailored to the specific substrate. For instance, a combination of this compound and potassium tert-butoxide in DMSO is a robust system for the epoxidation of various carbonyl compounds. Modified procedures using potassium hydroxide in tert-butanol have also proven effective, particularly for ketones and aromatic aldehydes.

The table below summarizes the epoxidation of various aldehydes and ketones using this compound under different conditions.

| Carbonyl Compound | Base | Solvent | Product | Yield (%) |

| 2-Hexanone | KOt-Bu | DMSO | 2-Methyl-2-butyloxirane | 67 |

| Cyclohexanone | KOt-Bu | DMSO | 1-Oxaspiro[2.5]octane | 98 |

| Benzaldehyde | KOt-Bu | DMSO | 2-Phenyloxirane | 92 |

| Benzophenone | KOH | tert-Butanol | 2,2-Diphenyloxirane | 97 |

| 4-Methylphenyl phenyl ketone | KOH | tert-Butanol | 2-(4-Methylphenyl)-2-phenyloxirane | 95 |

Epoxide Synthesis Protocols

Stereochemical Outcomes in Epoxidation Reactions

The reaction of the sulfur ylide generated from this compound with aldehydes and ketones typically yields epoxides (oxiranes). organic-chemistry.orgadichemistry.com The stereochemical outcome of these epoxidation reactions is a critical aspect, particularly when chiral centers are involved or created.

The addition of dimethylsulfonium methylide to carbonyl compounds proceeds through a betaine intermediate. The subsequent intramolecular nucleophilic attack and ring closure with the elimination of dimethyl sulfide leads to the epoxide. organic-chemistry.org When chiral sulfonium ylides are used, asymmetric induction can be achieved, leading to the formation of optically active epoxides. organic-chemistry.orgmdpi.combristol.ac.uk The level of enantioselectivity is influenced by the structure of the chiral sulfide precursor. For instance, chiral sulfides derived from natural products like camphor (B46023) or limonene (B3431351) have been used to generate ylides that react with various carbonyl compounds to furnish epoxides with high yields and excellent diastereoselectivities and enantioselectivities. mdpi.com

The diastereoselectivity of the epoxidation often favors the formation of trans-epoxides, especially with substituted ylides reacting with aldehydes. However, the nature of the substrate and the specific ylide can influence this outcome. mdpi.com For example, the reaction of chiral sulfonium salts derived from camphorsulfonyl chloride with several carbonyl compounds furnished epoxides in good yields, with excellent diastereoselectivities. mdpi.com

Table 1: Examples of Asymmetric Epoxidation using Chiral Sulfonium Salts

| Carbonyl Compound | Chiral Sulfide Precursor | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Aromatic Aldehyde | Isothiocineole-derived | 91:9 to 95:5 | Excellent | mdpi.com |

| Various Carbonyls | Camphorsulfonyl chloride-derived | Excellent | Excellent | mdpi.com |

| Aromatic Aldehyde | Pulegone-derived Oxathiane | High | Excellent | mdpi.com |

Aziridine (B145994) Synthesis Pathways

Similar to epoxidation, the reaction between a sulfur ylide and an imine provides a direct route to aziridines. organic-chemistry.orgmdpi.com This process, known as the Corey-Chaykovsky aziridination, is a valuable method for synthesizing the nitrogen-containing three-membered ring, a key structural motif in many biologically active compounds. wikipedia.org

The mechanism for aziridination mirrors that of epoxidation. The sulfonium ylide, generated from this compound and a base, attacks the electrophilic carbon of the imine. organic-chemistry.orgadichemistry.com This nucleophilic addition forms a betaine intermediate, which then undergoes a ring-closing intramolecular substitution to yield the aziridine and dimethyl sulfide. mdpi.com

The stereoselectivity of the aziridination can be influenced by various factors, including the nature of the imine substrate and the specific sulfonium ylide used. nih.govnih.gov For instance, the reaction of the ylide with chiral non-racemic sulfinyl imines can afford aziridines with high yield and good stereoselection. nih.govnih.gov A decrease in the diastereomeric ratio has been observed when transitioning from electron-deficient to electron-releasing aryl-substituted imines. nih.gov The choice of base and solvent can also impact the conversion and diastereoselectivity. Using sodium hydride (NaH) as the base in dimethyl sulfoxide (DMSO) as the solvent at 20°C has been shown to lead to high levels of conversion and diastereoselectivity. nih.gov

With N-sulfonylimines, the use of dimethylsulfonium salts has demonstrated much better cis/trans selectivity compared to diphenylsulfonium salts. acs.org Chiral camphor-derived sulfonium salts have been employed to achieve asymmetric aziridination, producing chiral aziridines with significant enantiomeric excess. acs.org

Table 2: Diastereoselectivity in Aziridination of Chiral Sulfinyl Imines

| Imine Substituent (Aryl) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|

| Electron-deficient | 87:13 to 77:23 | nih.gov |

| Electron-neutral | 74:26 | nih.gov |

| Disubstituted electron-releasing | 84:16 to 80:20 | nih.gov |

| Monosubstituted electron-releasing | 66:34 | nih.gov |

Cyclopropane (B1198618) Synthesis Mechanisms

The Corey-Chaykovsky reaction can also be utilized to synthesize cyclopropanes. This transformation typically occurs when the sulfur ylide reacts with α,β-unsaturated carbonyl compounds, such as enones. organic-chemistry.orgadichemistry.com

In the reaction with enones, the sulfur ylide generated from this compound acts as a nucleophile. The mechanism involves a 1,4-conjugate addition of the ylide to the enone system. organic-chemistry.orgadichemistry.com This Michael-type addition forms an enolate intermediate. Subsequent intramolecular nucleophilic attack by the enolate on the electrophilic carbon bearing the sulfonium group leads to a ring closure, forming the cyclopropane ring and eliminating dimethyl sulfide. organic-chemistry.org

This 1,4-addition pathway leading to cyclopropanation is often favored when using more stabilized sulfur ylides, such as dimethylsulfoxonium methylide. adichemistry.comwikipedia.org However, the less stabilized dimethylsulfonium methylide (from this compound) can also yield cyclopropanes, although it sometimes favors 1,2-addition to the carbonyl group, resulting in epoxide formation. adichemistry.com The reaction conditions and the specific substrate can dictate the regioselectivity between 1,2-addition (epoxidation) and 1,4-addition (cyclopropanation). adichemistry.comwikipedia.org

The cyclopropanation reaction is generally diastereoselective, often yielding the trans-cyclopropane product regardless of the initial olefin geometry. adichemistry.com This is attributed to the faster bond rotation in the intermediate compared to the rate of ring closure. adichemistry.com However, stereochemistry can be retained under conditions where bond rotation is restricted. adichemistry.com Chiral ylides have been used to achieve enantioselective cyclopropanation of α,β-unsaturated esters, amides, ketones, and nitriles with excellent diastereoselectivity and enantioselectivity. mdpi.com

Catalytic Strategies in this compound-Mediated Reactions

While stoichiometric amounts of this compound are traditionally used, catalytic approaches have been developed to improve the efficiency and sustainability of these reactions, which is particularly important when employing expensive chiral sulfides. organic-chemistry.orgbristol.ac.uk The catalytic cycle requires the in-situ regeneration of the sulfonium ylide from the sulfide by-product. mdpi.combristol.ac.uk

N,N′-Diarylurea derivatives have emerged as highly effective organocatalysts for promoting sulfonium ylide-mediated reactions, particularly the epoxidation of aldehydes using this compound. rsc.orgrsc.orgnih.gov These catalysts function through hydrogen bonding. oaepublish.commdpi.com

The proposed mechanism suggests that the urea (B33335) catalyst activates the carbonyl electrophile through hydrogen bonding, accelerating the rate-determining nucleophilic attack by the sulfonium ylide. mdpi.com This catalysis allows the reaction to proceed efficiently under mild conditions, such as at room temperature using aqueous sodium hydroxide. mdpi.com Interestingly, in these processes, urea derivatives have been found to be superior catalysts compared to their thiourea (B124793) analogues. rsc.org The use of chiral C2-symmetric ureas has also been explored to catalyze asymmetric cyclopropanation reactions, providing optically active cyclopropane derivatives with good yields and selectivities. oaepublish.commdpi.com

Table 3: Catalytic Epoxidation of Benzaldehyde with this compound

| Catalyst | Conditions | Yield | Reference |

|---|---|---|---|

| N,N'-Diarylurea | CH2Cl2, aq. NaOH, rt | Up to 96% | mdpi.com |

| N,N'-Diarylthiourea | CH2Cl2, aq. NaOH, rt | Less effective than urea | rsc.org |

| None | Phase Transfer Conditions, rt | Low conversion | rsc.org |

Phase Transfer Catalysis in Ylide Generation and Reaction Efficacy

This compound is a key precursor for the generation of dimethylsulfonium methylide, a sulfur ylide widely used in the Corey-Chaykovsky reaction to synthesize epoxides, aziridines, and cyclopropanes. The generation of this ylide requires the deprotonation of the trimethylsulfonium cation by a strong base. Phase Transfer Catalysis (PTC) offers a highly effective methodology for conducting these reactions, particularly when using solid or aqueous bases with substrates dissolved in an immiscible organic solvent.

The principle of PTC in this context involves a phase-transfer catalyst, often a quaternary ammonium (B1175870) salt, that facilitates the interaction between the base (e.g., solid potassium hydroxide) and the this compound in the organic phase. This process enhances the effective basicity in the organic medium, allowing for the efficient generation of the ylide under heterogeneous conditions. Aqueous solutions of trimethylsulfonium halides have been noted for their utility in phase transfer catalyst reactions with carbonyl compounds.

A notable example of enhanced reaction efficacy through a PTC-like mechanism involves the reaction of this compound with solid potassium hydroxide in acetonitrile. In this system, acetonitrile itself can act as a phase transfer catalyst. The initial formation of the [CH₂CN]⁻ anion occurs at the surface of the solid base. This anion then reacts with the sulfonium salt in the organic phase to generate the dimethylsulfonium methylide ylide, which subsequently reacts with an electrophile, such as a ketone, to form the corresponding epoxide. This indirect transport of the base, mediated by the solvent, is a key factor in the reaction's success.

The use of PTC in ylide generation offers several advantages:

Milder Reaction Conditions: It avoids the need for strictly anhydrous solvents and powerful, soluble bases like sodium hydride.

Increased Reactivity: By facilitating the transport of the anionic base into the organic phase, PTC increases the rate of ylide formation and subsequent reactions.

Scalability and Safety: The use of solid or aqueous bases under PTC conditions is often safer and more amenable to large-scale industrial processes compared to methods requiring pyrophoric bases.

The table below summarizes representative conditions for ylide generation, highlighting the role of the phase system.

Development of Chiral Catalytic Systems for Enantioselective Transformations

The development of asymmetric reactions utilizing ylides derived from this compound has been a significant area of research, leading to the synthesis of enantioenriched epoxides and cyclopropanes. A primary strategy involves the use of chiral catalysts to control the stereochemical outcome of the reaction between the achiral ylide and a prochiral substrate. More advanced systems focus on the development of chiral sulfonium salts themselves as catalysts.

Early developments in this field relied on the use of stoichiometric chiral sulfides, which are alkylated to form a chiral sulfonium salt. Deprotonation then yields a chiral ylide, which can induce enantioselectivity in reactions with electrophiles. However, the need for stoichiometric amounts of the often-expensive chiral sulfide spurred the development of catalytic systems.

A major breakthrough has been the design of chiral tertiary sulfonium salts that function as asymmetric phase-transfer catalysts. Unlike traditional PTCs based on quaternary ammonium or phosphonium (B103445) salts, tertiary sulfonium salts were initially underexplored due to their instability under basic conditions, which leads to the formation of a sulfonium ylide and loss of catalytic activity. To circumvent this, researchers developed bifunctional chiral sulfonium salts, often incorporating a binaphthyl backbone and a hydrogen-bond-donating group like urea. These catalysts have proven effective in promoting highly enantioselective reactions under base-free, neutral phase-transfer conditions, thereby avoiding the degradation pathway. In these systems, the chiral sulfonium salt catalyst forms a chiral ion pair with the nucleophile, directing its attack on the electrophile with high stereocontrol.

The table below outlines key developments in chiral catalytic systems for transformations involving sulfonium ylides.

This compound as a Methylating Agent in Advanced Organic Transformations

While extensively used as an ylide precursor, this compound and its derivatives also serve as reagents for methylation. The reactivity differs from traditional methylating agents like methyl iodide, offering unique applications in the selective modification of complex molecules.

Selective Introduction of Methyl Groups in Complex Organic Molecules

An important application of this compound is in the selective methylation of heteroaromatic compounds through its corresponding ylide. Research has demonstrated a redox-neutral, C2-selective C-H methylation of heterocyclic N-oxides using sulfonium ylides derived from salts like this compound. This transformation represents a significant advance beyond the classical Corey-Chaykovsky reaction, showcasing the utility of sulfonium ylides as a methylation source for N-heterocycles.

The reaction proceeds under mild conditions and exhibits excellent site selectivity, which is crucial when working with complex, multifunctional molecules such as pharmaceuticals. For instance, the protocol has been successfully applied to the late-stage methylation of drug molecules, highlighting its practical applicability. In this process, the sulfonium ylide acts as the source of the methyl group, which is transferred to the C2 position of the N-oxide ring. The simplicity and high selectivity of this method provide a valuable tool for modifying the structure and properties of bioactive compounds.

The following table presents examples of this selective methylation methodology.

Synthesis of Diverse Quaternary Ammonium Salts and Analogs

Quaternary ammonium salts (QAS) are a diverse class of compounds with wide-ranging applications, including as phase-transfer catalysts, surfactants, and biologically active agents. The most common method for their synthesis is the quaternization of tertiary amines with an alkylating agent, a reaction historically known as the Menshutkin reaction. Methyl iodide is a classic and highly effective reagent for this transformation, readily reacting with tertiary amines to produce the corresponding trimethylammonium iodide salt.

The synthesis typically involves reacting a primary or secondary amine with an excess of methyl iodide, often in the presence of a weak base to neutralize the hydroiodic acid formed during the intermediate methylation steps. For the final step of converting a tertiary amine to a quaternary salt, the reaction is a direct addition.

While direct methylation using this compound to form quaternary ammonium salts from tertiary amines is not as widely documented as the use of methyl iodide, the principle of onium salts acting as alkylating agents is established in other contexts. For example, phenyl trimethylammonium iodide has been successfully employed as a solid, easy-to-handle methylating agent for the selective α-methylation of aryl ketones. This demonstrates that a quaternary ammonium salt can transfer a methyl group, with N,N-dimethylaniline acting as the leaving group. This analogous reactivity suggests the potential for sulfonium salts to act as methyl donors, where dimethyl sulfide would be the corresponding leaving group.

Table of Mentioned Compounds

Advanced Applications of Trimethylsulfonium Iodide in Materials Science and Electrochemistry

Contribution to Ionic Liquid Synthesis and Characterization

Ionic liquids are salts that are liquid at relatively low temperatures, and they have gained attention as green reaction solvents for organic synthesis due to properties like negligible vapor pressure, non-flammability, and high thermal stability. tcichemicals.com Trimethylsulfonium (B1222738) iodide is utilized in the synthesis of sulfonium-based ionic liquids. organic-chemistry.org For instance, the Corey-Chaykovsky epoxidation and cyclopropanation, reactions traditionally conducted in solvents like THF or DMSO, have been successfully performed using trimethylsulfonium iodide with a base in a recyclable ionic liquid, demonstrating high yields and efficient recyclability. organic-chemistry.org This highlights the potential of using this compound in creating more sustainable and efficient solvent systems for important organic reactions. organic-chemistry.org

Utilization in Perovskite Solar Cell (PSC) Technology

The application of this compound (TMSI) in perovskite solar cell (PSC) technology represents a significant area of research. It is used both as a surface modification agent for traditional 3D perovskites and as a primary component in the formation of novel 1D perovskite structures, addressing key challenges of efficiency and stability.

Surface Engineering and Passivation with this compound

A primary challenge for conventional organic-inorganic hybrid perovskites, such as methylammonium (B1206745) lead iodide (MAPbI3), is their poor stability in the presence of moisture. rsc.orgdongguk.edu This instability is largely attributed to the protic nature of ammonium-based cations, which readily form hydrogen bonds with water molecules, leading to degradation. researchgate.netacs.orgscispace.com TMSI, as an aprotic sulfur-based organic compound, is employed for surface modification and passivation to enhance both the photovoltaic performance and longevity of PSCs. acs.orgscispace.com

Surface defects on perovskite films, such as iodine vacancies and uncoordinated lead (Pb²⁺) ions, act as traps for charge carriers, leading to non-radiative recombination and reduced device efficiency. researchgate.netmdpi.com Treatment with TMSI serves to passivate these defects. researchgate.netacs.orgscispace.com The iodide ions from TMSI can fill iodine vacancies, while the sulfur atom in the trimethylsulfonium cation interacts with the perovskite surface. researchgate.net This passivation reduces the density of trap states, which in turn suppresses non-radiative recombination and improves charge carrier transport. nih.govmdpi.comnih.gov Consequently, devices treated with TMSI exhibit improved charge dynamics and reduced energy losses, leading to higher power conversion efficiencies. researchgate.net Research has shown that optimized PSCs using TMSI as a surface modifier can achieve a power conversion efficiency (PCE) of 21.03% with an open-circuit voltage of approximately 1.13 V under standard illumination. researchgate.netacs.orgscispace.com

| Parameter | Control Device (Untreated) | TMSI-Treated Device | Reference |

|---|---|---|---|

| Power Conversion Efficiency (PCE) | ~17-19% | 21.03% | researchgate.netacs.orgscispace.com |

| Open-Circuit Voltage (Voc) | Data not specified | ~1.13 V | researchgate.netacs.orgscispace.com |

| Stability (PCE Retention) | Rapid degradation | 92.7% after 50 days | acs.orgscispace.com |

The aprotic nature of the trimethylsulfonium cation is central to enhancing the moisture stability of PSCs. researchgate.netnih.gov Unlike protic ammonium (B1175870) cations (e.g., methylammonium), the fully alkylated sulfonium (B1226848) cation does not have acidic protons that can engage in hydrogen bonding with water molecules. rsc.orgdongguk.edu This lack of interaction impedes moisture penetration into the perovskite lattice, significantly slowing down the degradation process. researchgate.netacs.org TMSI-treated cells demonstrate remarkable durability, retaining 92.7% of their initial power conversion efficiency after 50 days of storage in ambient conditions. acs.orgscispace.com This strategy of using aprotic materials for surface reconstruction provides an effective pathway to improve both the performance and stability of PSCs against environmental factors. researchgate.netacs.orgscispace.com

The mechanism behind the effective passivation of surface defects by TMSI involves a direct chemical interaction between the lead ions of the perovskite and the sulfur atom of the sulfonium cation. nih.gov Specifically, TMSI effectively passivates uncoordinated Pb²⁺ ions through lead-sulfur (Pb···S) interactions. researchgate.netacs.orgscispace.com This coordination helps to stabilize the perovskite surface structure, reducing defect sites that would otherwise compromise the device's performance and stability. researchgate.net The formation of this robust Pb-S bond is a key factor in the enhanced operational stability of the solar cells. nih.gov

Development of Trimethylsulfonium Lead Triiodide (TMSPbI₃) Perovskites

Beyond its role in surface passivation, the trimethylsulfonium cation has been used to synthesize a novel perovskite material, trimethylsulfonium lead triiodide (TMSPbI₃). rsc.orgdongguk.edu This compound has attracted attention for its exceptional intrinsic stability, particularly against moisture. researchgate.netresearchgate.net

TMSPbI₃ adopts a one-dimensional (1D) hexagonal crystal structure composed of face-sharing [PbI₆] octahedra. rsc.orgresearchgate.netacs.org This structural difference from the typical 3D structure of high-efficiency perovskites like MAPbI₃ results in different optoelectronic properties. researchgate.net TMSPbI₃ has a relatively large optical band gap, with reported values around 2.32 eV to 3.1 eV. rsc.orgresearchgate.netacs.org

While solar cells fabricated solely with TMSPbI₃ have shown modest power conversion efficiencies (around 2.22%), their stability is remarkable. rsc.orgdongguk.edu Devices have demonstrated high moisture stability, with a PCE loss of only about 4.6% after 500 hours in ambient conditions (ca. 50% relative humidity). rsc.orgdongguk.edu This inherent stability is attributed to the aprotic nature of the TMS⁺ cation, which prevents the hydrogen bonding interactions that lead to moisture-induced degradation in ammonium-based perovskites. rsc.orgdongguk.edu Although the efficiency of pure TMSPbI₃ cells is currently low, their significant stability suggests potential use as stable passivation layers or in combination with 3D perovskites to develop high-performance and durable solar cells. researchgate.net

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | (CH₃)₃SPbI₃ | rsc.orgresearchgate.netacs.org |

| Crystal Structure | Hexagonal, 1D | rsc.orgresearchgate.netacs.org |

| Optical Band Gap (Eg) | 2.32 - 3.1 eV | rsc.orgresearchgate.netacs.org |

| Device PCE | 2.22% | rsc.orgdongguk.edu |

| Moisture Stability | ~4.6% PCE loss after 500 hours | rsc.orgdongguk.edu |

Analysis of Optoelectronic Properties and Crystal Structure of TMSPbI3

Trimethylsulfonium lead triiodide (TMSPbI3), a hybrid halide perovskite incorporating the trimethylsulfonium cation, exhibits distinct structural and optoelectronic characteristics. At room temperature, the compound forms a hexagonal crystal structure, which is characterized by a one-dimensional (1D) network of face-sharing lead-iodide octahedra ([PbI6]) that extend along the c-axis. rsc.org This structure is notably stable in moist air and at temperatures up to 200°C. rsc.org

Further investigation into its structural properties reveals that TMSPbI3 undergoes two fully reversible structural phase transitions at lower temperatures. rsc.org These transitions, occurring at approximately -5°C and -100°C, involve a reduction of the unit cell symmetry to monoclinic as the temperature decreases. rsc.org

The optoelectronic properties of TMSPbI3 have been a key area of research. Studies have reported a high absorption coefficient of 2.30 × 10⁴ cm⁻¹ at a wavelength of 500 nm. chemijournal.comrsc.org There is some variation in the reported optical band gap, with one study measuring it at 3.1 eV through UV-vis reflectance spectroscopy, a value that aligns with first-principles calculations. rsc.org Another investigation determined the band gap to be 2.32 eV. chemijournal.comrsc.orgchemimpex.com Electrical resistivity measurements performed on single crystals have confirmed that the compound behaves as a semiconductor. rsc.org

| Property | Value | Reference |

|---|---|---|

| Crystal Structure (Room Temp) | Hexagonal, 1D network | rsc.orgchemijournal.comchemimpex.com |

| Phase Transition Temps. | -5°C and -100°C | rsc.org |

| Optical Band Gap (Eg) | 2.32 - 3.1 eV | rsc.orgchemijournal.comrsc.orgchemimpex.com |

| Absorption Coefficient (α) | 2.30 × 10⁴ cm⁻¹ (at 500 nm) | chemijournal.comrsc.org |

Performance Metrics and Long-Term Stability Evaluation in Photovoltaic Cells

The incorporation of this compound into perovskite solar cells (PSCs) has been primarily driven by the goal of improving stability, a significant challenge for conventional hybrid perovskites like methylammonium lead iodide (MAPbI3). chemijournal.comrsc.org The trimethylsulfonium (TMS+) cation enhances moisture stability due to the absence of hydrogen bonding interactions with water molecules. chemijournal.comrsc.org

Several device architectures have been fabricated to evaluate the performance of TMSPbI3-based solar cells. One such device, with a structure of FTO/c-TiO2/m-TiO2/TMSPbI3/CuSCN/Au, demonstrated a power conversion efficiency (PCE) of 2.22% with negligible hysteresis. chemijournal.comrsc.orgchemimpex.com Another study utilizing a 1D TMSPbI3 nanorod array with a vanadium oxide (VOx) hole transport layer achieved a PCE of 2.07%. rsc.org

The long-term stability of these cells is their most notable feature. The TMSPbI3 nanorod arrays were observed to maintain their morphology and crystal structure for over two months under ambient atmospheric conditions. chemimpex.com The device with a 2.22% PCE exhibited remarkable moisture stability, showing a PCE loss of only about 4.6% after 500 hours at ambient temperature (25 ± 3 °C) and approximately 50% relative humidity. chemijournal.comrsc.org This stability is a significant improvement compared to conventional ammonium-based perovskites. chemijournal.com

| Device Structure | Power Conversion Efficiency (PCE) | Long-Term Stability Highlight | Reference |

|---|---|---|---|

| FTO/c-TiO2/m-TiO2/TMSPbI3/CuSCN/Au | 2.22% | ~4.6% PCE loss after 500 hours in ambient humidity | chemijournal.comrsc.orgchemimpex.com |

| 1D TMSPbI3 Nanorod Array with VOx HTL | 2.07% | Morphology and crystal structure stable for >60 days | rsc.orgchemimpex.com |

Explorations in Electrochemical Systems Beyond Perovskites

Beyond its application in perovskite photovoltaics, this compound is being explored for its utility in other electrochemical systems. Its properties as an ionic conductor make it a candidate for use in energy storage devices and as a component in the development of novel sensor technologies. chemimpex.com

This compound is emerging as a valuable component in advanced energy storage systems, particularly in batteries and supercapacitors. Its use has been documented in the development of high-performance solid polymer electrolytes and next-generation battery chemistries.

In one application, this compound was used as an ionic liquid additive to create a solid polymer electrolyte with polyethylene (B3416737) oxide (PEO) as the base polymer. researchgate.net The addition of the ionic liquid improved the material's ionic conductivity, achieving a maximum conductivity of 4.5 × 10⁻⁵ S/cm, making it suitable for electrochemical applications. researchgate.net A U.S. patent also identifies this compound as a sulfonium salt that can be used to create a new class of aqueous polymer electrolytes for Li-ion batteries. google.com

More recently, research has demonstrated a state-of-the-art Zn-I2 battery employing an electrode made of this compound hosted within a thiazole-linked covalent organic framework (C3H9IS/TZ-COFs). rsc.org This design enables a stable six-electron iodine conversion (I⁻/IO₃⁻), which leads to a record-high capacity of 1296 mAh g⁻¹ and an energy density of 1464 Wh kg⁻¹. rsc.org The electrode also showed superior cycling stability, maintaining 83.6% of its capacity over 1200 cycles. rsc.org Earlier work also involved preparing solid electrolytes by combining this compound with silver iodide, which yielded materials with specific conductivities around 0.04 S/cm. dtic.mil

The ionic conductivity of this compound also lends itself to applications in the development of electrochemical sensors. chemimpex.com A significant area of this research is in the detection of pesticides. Polar pesticides, a group that includes trimethylsulfonium, can be challenging to monitor. researchgate.net

A primary application is linked to the herbicide glyphosate (B1671968), which is often formulated as a trimethylsulfonium salt (known as trimesium). researchgate.net Researchers have focused on developing sensitive and selective electrochemical sensors for the detection of glyphosate in environmental samples. rsc.orgresearchgate.netnih.gov These platforms often work by modifying electrode surfaces with functional nanomaterials to improve the charge transfer between the electrode and the analyte. Various approaches, including photoelectrochemical sensors and immunosensors, have been developed to detect glyphosate, demonstrating the potential for creating portable, rapid, and on-site detection methods. rsc.orgresearchgate.net

Biochemical and Biological Research Applications of Trimethylsulfonium Iodide

Trimethylsulfonium (B1222738) as a Biological Marker and Metabolite

Trimethylsulfonium (TMS) has emerged as a significant metabolite in human biochemistry, particularly in the context of hydrogen sulfide (B99878) (H₂S) metabolism. jahc.itcnr.it Hydrogen sulfide is recognized as the third gaseous signaling molecule, following nitric oxide and carbon monoxide, and plays crucial roles in both normal physiological conditions and the progression of diseases. nih.gov TMS, which can be formed through successive methylation of hydrogen sulfide, has been identified as a natural component of human urine. nih.govnih.gov

The presence and quantity of trimethylsulfonium in human urine have been established through specific and sensitive analytical methods. Researchers have developed a method using liquid chromatography-electrospray ionization-triple quadrupole mass spectrometry (LC-ESI-QQQ) for the direct determination of TMS in urine. nih.gov

Studies on healthy volunteers have revealed that the urinary levels of TMS are in the nanomolar (nM) range. nih.gov This concentration is noteworthy as it aligns with the steady-state tissue concentrations of hydrogen sulfide reported in the literature, suggesting a direct metabolic link. nih.gov

Table 1: Urinary Concentrations of Trimethylsulfonium and Related Metabolites

| Metabolite | Mean Concentration (95% CI) | Notes |

|---|---|---|

| Trimethylsulfonium (TMS) | 56 nM (48-68 nM) | Displayed significant inter-individual variability. |

| Thiosulfate | 13 µM (12-15 µM) | Conventional H₂S biomarker; >100-fold higher than TMS. |

| Cystine | 47 µM (44-50 µM) | Precursor for endogenous H₂S production. |

Data sourced from a time-course investigation of urinary excretion in healthy volunteers.

Further investigation into the excretion of TMS has shown significant inter-individual variability, with observations of two distinct concentration clusters at approximately 117 nM and 27 nM. This variability is an important consideration when utilizing urinary TMS as a biomarker.

Trimethylsulfonium is considered a promising biomarker for the endogenous production of hydrogen sulfide. jahc.itcnr.it The conventional biomarker, thiosulfate, is often limited as it can be heavily influenced by bacterial hydrogen sulfide production and is more indicative of exposure to high levels of inhaled H₂S. jahc.it In contrast, TMS is suggested to be a more selective methylation metabolite of endogenously produced H₂S.

In vitro studies have indicated that the enzyme indolethylamine-N-methyltransferase (INMT) is responsible for the production of trimethylsulfonium. nih.gov There is a noted association between the urinary excretion of trimethylsulfonium and its selenium analogue, trimethylselenonium (B1202040) (TMSe), which is also produced by INMT. nih.gov Individuals who are phenotyped as "TMSe producers" have been found to have urinary TMS levels approximately 10-fold higher than "TMSe non-producers," suggesting that genetic variations in the INMT gene affect the general enzymatic activity. nih.gov This genetic factor is crucial for the correct interpretation of urinary TMS as a biomarker for the body's hydrogen sulfide pools. nih.gov

Research has been conducted on the inhibition of human placental diamine oxidase (DAO) by various substrate analogues, including sulfonium (B1226848) compounds. nih.gov Diamine oxidase is a key enzyme in the catabolism of biogenic amines like histamine. nih.gov Studies have extensively investigated the inhibition of DAO by compounds such as dimethylsulphonium and trimethylammonium compounds. nih.gov

The research describes the type and degree of inhibition caused by these mono- and bis-onium compounds, providing a basis for understanding how trimethylsulfonium might interact with this enzyme. nih.gov The structure of human DAO has been determined, and studies of its complexes with inhibitors have provided insights into its substrate specificity. nih.gov An aspartic acid residue, which is conserved in diamine oxidases, is thought to be responsible for the specificity towards diamine substrates. nih.govresearchgate.net This detailed structural and functional knowledge offers a framework for designing specific inhibitors and for studying the interaction of compounds like trimethylsulfonium with the enzyme's active site. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| Trimethylsulfonium iodide |

| Hydrogen sulfide |

| Nitric oxide |

| Carbon monoxide |

| Thiosulfate |

| Cystine |

| Trimethylselenonium |

| Dimethylsulphonium |

| Trimethylammonium |

| Histamine |

| Selenium |

| Indolethylamine-N-methyltransferase |

Advanced Spectroscopic and Computational Studies on Trimethylsulfonium Iodide

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of trimethylsulfonium (B1222738) iodide. A combination of Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) offers a comprehensive characterization of this sulfonium (B1226848) salt.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei within a molecule. For trimethylsulfonium iodide, ¹H, ¹³C, and ³³S NMR studies provide valuable structural information.

The ¹H NMR spectrum of this compound typically exhibits a single sharp peak, corresponding to the nine equivalent protons of the three methyl groups attached to the sulfur atom. In a common solvent like DMSO-d₆, this singlet appears at approximately 2.8 ppm. nist.gov The precise chemical shift can be influenced by the solvent and the concentration of the salt, which affects the degree of ion association between the trimethylsulfonium cation and the iodide anion. nist.gov Studies have shown that the proton resonance shifts upon the addition of excess iodide, indicating an equilibrium between free ions and ion pairs in solution. nist.gov

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The spectrum of this compound shows a single resonance for the three equivalent methyl carbons. The chemical shift of these carbons is influenced by the positively charged sulfur atom, typically appearing in the range of 25-30 ppm.

³³S NMR spectroscopy, although less common due to the low natural abundance and quadrupolar nature of the ³³S isotope, offers direct insight into the electronic environment of the sulfur atom. The experimental ³³S NMR chemical shift for this compound has been reported to be approximately +48 ppm relative to a carbon disulfide standard. nist.gov This value is in good agreement with theoretical predictions from Density Functional Theory (DFT) calculations, which underscores the synergy between experimental and computational methods in characterizing this compound. nist.gov

Table 1: Representative NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity |

| ¹H | DMSO-d₆ | ~2.8 | Singlet |

| ¹³C | - | ~25-30 | Singlet |

| ³³S | - | ~+48 | Singlet |

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups and vibrational modes within a molecule. The FTIR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its constituent bonds.

Table 2: Expected FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode |

| 2900-3000 | C-H stretching (methyl) |

| 1400-1450 | C-H bending (methyl) |

| 600-800 | C-S stretching |

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. The electron ionization (EI) mass spectrum of this compound can be used for its identification and to assess its purity.

In the mass spectrum, the molecular ion peak (M⁺) corresponding to the intact trimethylsulfonium cation, [S(CH₃)₃]⁺, would be expected at a mass-to-charge ratio (m/z) of 77. However, due to the ionic nature of the compound and the high energy of electron ionization, the molecular ion may be unstable and undergo fragmentation.

Table 3: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 77 | [S(CH₃)₃]⁺ (Molecular Ion) |

| 62 | [S(CH₃)₂]⁺ |

| 47 | [SCH₃]⁺ |

Quantum Chemical and Computational Modeling Approaches

Quantum chemical and computational modeling have become invaluable tools for understanding the reactivity and electronic structure of molecules like this compound. These methods provide insights that are often difficult to obtain through experimental means alone.

This compound is a well-known precursor for the generation of dimethylsulfonium methylide, a versatile sulfur ylide used in the Corey-Chaykovsky reaction for the synthesis of epoxides, cyclopropanes, and aziridines. wikipedia.orgorganic-chemistry.org Computational studies have been instrumental in elucidating the mechanism of these reactions, starting from the deprotonation of the trimethylsulfonium cation.

The reaction is initiated by the treatment of this compound with a strong base, which abstracts a proton from one of the methyl groups to form the ylide. Computational models can be used to study the thermodynamics and kinetics of this acid-base reaction, providing information on the pKa of the sulfonium salt and the stability of the resulting ylide. These models can also explore the role of the solvent and the counterion in the reaction mechanism.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and reactivity of chemical systems. DFT calculations have been successfully applied to analyze the reaction pathways of reactions involving sulfonium ylides derived from this compound.

For example, DFT studies have been employed to investigate the regioselectivity of the Corey-Chaykovsky reaction when the substrate is an α,β-unsaturated ketone. wikipedia.org These calculations can determine the activation energies for both the 1,2-addition (leading to an epoxide) and the 1,4-conjugate addition (leading to a cyclopropane). The results of these studies help to explain and predict the observed product distribution under different reaction conditions.

Furthermore, DFT calculations have been shown to accurately predict spectroscopic properties, such as the ³³S NMR chemical shift of this compound. nist.gov By calculating the magnetic shielding tensor of the sulfur nucleus, DFT provides a theoretical value that can be compared with experimental data, thus validating both the computational model and the experimental assignment. This integration of computational and experimental approaches provides a powerful strategy for the detailed characterization of reactive species like this compound and for understanding their role in important organic transformations.

Mechanistic Elucidation of this compound Reactions

Computational Determination of Activation Energies and Rate-Limiting Steps

Computational chemistry provides powerful tools for elucidating the energetics of chemical reactions involving this compound. Methods such as Density Functional Theory (DFT), Møller–Plesset perturbation theory (MP2), and high-accuracy composite methods like CBS-QB3 are employed to calculate the activation energies for reactions where trimethylsulfonium acts as a methyl donor. researchgate.net For instance, in SN2 methyl transfer reactions, the trimethylsulfonium cation is a key reactant, and its reactivity can be modeled to understand the energy barriers involved.

One computational study focusing on the analogous methyl transfer in trimethylsulfonium chloride found that the M05/6-311+G(2d,p) level of theory can adequately describe the internal SN2 reaction. acs.orgresearchgate.net Such calculations determine the transition state geometry and its associated energy, which is crucial for identifying the activation energy (Ea) or activation enthalpy (ΔH‡) of the reaction. For the methyl transfer from a trimethylsulfonium salt to dimethylamine, the gas-phase activation enthalpy was computed to be 7.9 kcal/mol at the CBS-QB3 level, with MP2/6-31+G(d,p) results showing good agreement. researchgate.net These theoretical values are vital for predicting reaction rates and understanding the intrinsic reactivity of the sulfonium salt.

| Computational Method | Gas-Phase Activation Enthalpy (kcal/mol) |

|---|---|

| CBS-QB3 | 7.9 |

| MP2/6-31+G(d,p) | Matches well with CBS-QB3 |

| DFT | Method Dependent |

Theoretical Studies of Solvation Effects and Intermolecular Interactions

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Theoretical studies employ both implicit and explicit solvent models to understand these solvation effects and intermolecular forces. Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the SMD model, represent the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of solvation free energies. acs.orgresearchgate.net These models have been used to study the influence of the chemical environment on methyl transfer reactions involving the trimethylsulfonium cation. researchgate.netacs.org

Experimental studies on the conductance of this compound in various solvent mixtures, such as acetonitrile-water and different alcohols, provide data that can be analyzed with theoretical models like the Fuoss-Onsager theory. ijirr.comresearchgate.net These analyses reveal how factors like the dielectric constant of the medium affect ion-pair formation and solvation. For this compound, the association constant (KA) increases as the dielectric constant of the medium decreases, indicating a greater tendency to form ion pairs in less polar environments. ijisrjournal.com This behavior is consistent with electrostatic theory. ijisrjournal.com

Computational methods also allow for a detailed analysis of specific intermolecular interactions. For the trimethylsulfonium cation and the iodide anion, these interactions are primarily ion-dipole forces with polar solvent molecules and ion-induced dipole interactions with nonpolar molecules. In aqueous solutions, hydrogen bonding between water and the iodide anion is a significant factor. Quantum mechanical calculations can be used to determine the geometries and energies of these interactions within the first solvation shell. researchgate.netmdpi.comnih.govnih.govresearchgate.netmdpi.com For instance, QM/MM molecular dynamics simulations can explicitly model the water molecules surrounding the ions, providing a dynamic picture of the solvation structure and its effect on reactivity. researchgate.net

| Solvent Property | Effect on this compound | Supporting Evidence |

|---|---|---|

| Decreasing Dielectric Constant | Increases ion-pair association (KA) | Conductance Measurements ijisrjournal.com |

| Solvent Polarity | Influences reaction energetics and mechanism | Implicit Solvation Models (PCM/SMD) acs.orgresearchgate.net |

| Protic vs. Aprotic | Affects specific ion-solvent interactions (e.g., hydrogen bonding) | General Solvation Theory |

Computational Assessment of Catalytic Efficacy and Substrate Promiscuity

While this compound is primarily known as a methylating agent rather than a catalyst itself, the trimethylsulfonium moiety is central to the catalytic activity of S-adenosylmethionine (SAM)-dependent methyltransferases. acs.org Computational studies on these enzymes often use the trimethylsulfonium ion as a model system to understand the fundamental principles of methyl transfer catalysis. acs.orgresearchgate.net DFT calculations can shed light on the catalytic activity of various onium salts, including sulfonium salts, by evaluating their ability to activate substrates or stabilize transition states. rsc.org The catalytic efficacy is often assessed by calculating the reduction in the activation energy barrier for a reaction in the presence of the catalyst compared to the uncatalyzed reaction.

Substrate promiscuity refers to the ability of a catalyst or enzyme to act on a range of different substrates. Computational methods are increasingly used to predict and explain this phenomenon. For methyltransferases, QM/MM simulations can be employed to study the binding and reaction of various nucleophiles (substrates) with the enzyme's SAM cofactor. acs.org By calculating the free energy barriers for the methyl transfer to different substrates, researchers can computationally assess the enzyme's substrate specificity and promiscuity. acs.org

A computational study on the methyltransferase AtHTMT1, for example, investigated its promiscuity with several nucleophiles, including chloride, bromide, and iodide. acs.orgacs.org The study used DFT calculations with continuum solvation models for the enzyme-free reaction and QM/MM molecular dynamics simulations for the enzyme-catalyzed reaction. acs.org Such studies reveal that factors like reactant desolvation and the specific arrangement of solvent molecules within the active site play a crucial role in determining substrate selectivity, insights that are difficult to obtain through experimental means alone. researchgate.net These computational approaches are valuable for understanding the mechanisms that control catalytic efficacy and for the rational design of enzymes with altered or enhanced substrate promiscuity. nih.gov

Future Research Trajectories and Emerging Opportunities

Exploration of Novel Synthetic Transformations and Reaction Scope

Trimethylsulfonium (B1222738) iodide serves as a precursor to dimethylsulfonium methylide, a key reagent in the Johnson-Corey-Chaykovsky reaction for the synthesis of epoxides, aziridines, and cyclopropanes. researchgate.netorganic-chemistry.orgwikipedia.org Future research is directed towards expanding the scope of this and other related transformations. The development of novel ylides derived from trimethylsulfonium iodide with varied substitution patterns could lead to new diastereoselective and enantioselective reactions. organic-chemistry.orgwikipedia.org

Key areas of exploration include:

Asymmetric Catalysis: Designing chiral variants of sulfonium (B1226848) ylides for the enantioselective synthesis of complex molecules.

C-H Functionalization: Investigating the potential of this compound-derived reagents in direct C-H bond activation and functionalization reactions, offering more atom-economical synthetic routes.

Flow Chemistry: Adapting reactions involving this compound for continuous flow processes, enabling safer handling of reactive intermediates and improved scalability.

Photoredox Catalysis: Exploring the synergy between this compound and photoredox catalysis to unlock novel reaction pathways and access previously inaccessible chemical space.

A significant advancement in the application of this compound is the synthesis of sulfoxonium ylides directly from amides via a selective N–C(O) bond cleavage. This reaction proceeds under mild, room temperature conditions through the nucleophilic addition of dimethylsulfoxonium methylide, generated from this compound, to the amide bond. nsf.gov

Development of Sustainable and Green Chemistry Applications for this compound

The principles of green and sustainable chemistry are increasingly influencing the direction of chemical research and industrial processes. itrcweb.orgiipseries.org this compound is being explored as a more environmentally benign reagent in several contexts.

Recent research has highlighted the use of trimethylsulfoxonium (B8643921) iodide, a derivative, as a green and efficient methylating agent for the site-selective methylation of carbohydrates, a crucial modification in regulating their bioactivity. rsc.org This approach, particularly when combined with an iron catalytic system, offers high yields and selectivity, presenting an alternative to traditional methylating agents that are often toxic and environmentally harmful. rsc.org

Further opportunities for developing sustainable applications include:

Renewable Feedstocks: Utilizing this compound in the transformation of biomass-derived platform chemicals into value-added products. kit.edu

Aqueous Chemistry: Expanding the use of this compound in aqueous reaction media, reducing the reliance on volatile organic solvents. evonik.com The use of micellar technology, where reactions are carried out in water using surfactant-forming nanoreactors, is a promising avenue. evonik.com

Catalyst Development: Investigating the role of this compound in the formation of ionic liquids, which can serve as recyclable catalysts and reaction media. chemimpex.com

| Application Area | Green Chemistry Principle | Potential Impact |

| Methylation of Carbohydrates | Use of less hazardous chemicals | Reduced toxicity and environmental pollution rsc.org |

| Biomass Conversion | Use of renewable feedstocks | Decreased reliance on fossil fuels kit.edu |

| Aqueous Synthesis | Safer solvents and auxiliaries | Minimized use of volatile organic compounds evonik.com |

| Ionic Liquid Synthesis | Catalysis | Development of recyclable reaction systems chemimpex.com |

Expansion into New Frontier Materials and Energy Conversion Technologies

The unique properties of the trimethylsulfonium cation are being leveraged in the development of advanced materials, particularly in the field of renewable energy. One of the most promising applications is in the fabrication of perovskite solar cells (PSCs). acs.orgrsc.org

Organosulfonium cations, such as trimethylsulfonium, are attracting attention as alternatives to conventional organoammonium cations for creating moisture-stable hybrid organic-inorganic metal halide perovskites. researchgate.net Trimethylsulfonium lead triiodide (TMSPbI3) has been synthesized and shown to exhibit a one-dimensional nanorod array structure with a hexagonal crystal system. researchgate.netrsc.org This material demonstrates high moisture stability, which is a critical challenge for the commercial viability of perovskite solar cells. researchgate.netrsc.org The improved stability is attributed to the absence of hydrogen bonding between the aprotic trimethylsulfonium cation and water molecules. researchgate.netacs.org

Future research in this area will likely focus on:

Tuning Optoelectronic Properties: Modifying the structure of the sulfonium cation to fine-tune the bandgap and improve the power conversion efficiency of perovskite solar cells.

Advanced Energy Storage: Exploring the use of this compound as an electrolyte additive or component in next-generation batteries and supercapacitors.

Polymer Science: Investigating the incorporation of this compound into polymer structures to enhance properties such as thermal stability and chemical resistance. chemimpex.com

| Material/Technology | Role of this compound | Key Research Findings |

| Perovskite Solar Cells | Aprotic cation source for moisture-stable perovskites | Forms stable TMSPbI3 with a 1D nanorod structure researchgate.netrsc.org |

| Energy Storage | Electrolyte component | Potential for improved stability and performance |

| Advanced Polymers | Monomer or additive | Potential to enhance thermal and chemical resistance chemimpex.com |

Advanced Insights into Biological Systems and Potential Therapeutic Applications

This compound and its derivatives are valuable tools in biochemical research and have potential applications in medicinal chemistry. They are employed in studies involving enzyme activity and protein interactions, helping to elucidate molecular-level biological processes. chemimpex.com The ability of these compounds to efficiently introduce methyl groups is particularly useful in the synthesis of biologically active molecules, potentially enhancing their therapeutic efficacy. chemimpex.comchemimpex.com

Emerging areas of investigation include:

Epigenetic Modifications: Studying the role of methylation in gene expression and regulation, with this compound serving as a reagent to probe these mechanisms. chemimpex.com

Drug Discovery: Utilizing this compound in the synthesis of novel drug candidates, particularly in the development of anticancer and antimicrobial agents. chemimpex.com The modification of drug molecules with methyl groups can lead to improved bioavailability and efficacy. chemimpex.com

Biocatalysis: Integrating reactions involving this compound with enzymatic transformations to develop novel chemoenzymatic cascades for the synthesis of complex natural products and pharmaceuticals.

Integration of Machine Learning and Advanced Computational Techniques for Predictive Modeling

The intersection of machine learning, artificial intelligence, and chemistry is creating new paradigms for reaction prediction, discovery, and optimization. mit.eduresearchgate.netnih.gov For a compound like this compound, computational modeling can provide deep insights into its reactivity and guide the design of new experiments.

Future research will likely involve:

Reaction Outcome Prediction: Developing machine learning models trained on large datasets of chemical reactions to predict the products and yields of transformations involving this compound and its derivatives. mit.eduuchicago.edu

Catalyst Design: Using computational screening and machine learning to identify novel catalysts that can enhance the efficiency and selectivity of reactions utilizing this compound. laxai.com

Property Prediction: Employing quantitative structure-activity relationship (QSAR) models to predict the biological activity and physicochemical properties of new molecules synthesized using this compound. nih.gov

Kinetic Modeling: Building detailed kinetic models to understand the mechanisms of complex reactions and optimize reaction conditions for desired outcomes. mit.edu

The application of these computational tools has the potential to significantly accelerate the pace of discovery and innovation in all the research areas mentioned above, from developing novel synthetic methods to designing new materials and therapeutic agents. youtube.com

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing trimethylsulfonium iodide?

- Methodological Answer : this compound is synthesized via the reaction of methyl iodide with dimethyl sulfide. The product is typically purified using ion-exchange resins (e.g., Dowex 1 chloride-form) to replace iodide with other anions, achieving >80% yield. Characterization involves nuclear magnetic resonance (NMR) spectroscopy, with distinct proton signals at δ 1.56 (for MeSI) and δ 3.05 (for trimethylsulfonium hydroxide byproducts). Elemental analysis and mass spectrometry further confirm purity and molecular identity .

Q. How can researchers verify the purity of this compound for sensitive reactions?

- Methodological Answer : Purity assessment combines multiple techniques:

- NMR Analysis : Detection of impurities (e.g., residual dimethyl sulfide or methyl iodide) via characteristic peaks.

- Ion Chromatography : Quantification of iodide content and anion-exchange efficiency.

- Elemental Analysis : Validation of carbon, hydrogen, sulfur, and iodine ratios against theoretical values.

Reference materials (≥99% purity) should be sourced from certified suppliers, with quality assurance protocols aligned with EPA guidelines for traceable calibration .

Q. What physical properties of this compound are critical for experimental design?

- Methodological Answer : Key properties include:

- Melting Point : 215–220°C (decomposition observed near upper limits).

- Solubility : High solubility in polar solvents (e.g., methanol, DMSO) but limited in non-polar solvents.

- Stability : Hygroscopic; requires storage in anhydrous, light-protected conditions at 0–6°C for long-term stability.

These properties guide solvent selection, reaction temperature ranges, and storage protocols .

Advanced Research Questions

Q. How does this compound facilitate selective cleavage of acetate groups in organic synthesis?

- Methodological Answer : In methanolysis reactions, this compound acts as a nucleophilic catalyst. Control experiments demonstrate:

- Mechanistic Insight : Methanolysis generates hydroxide species (observed at δ 3.05 in H NMR), which selectively cleave acetates without disrupting ester or ether groups.

- Kinetic Monitoring : Reaction progress is tracked via time-resolved NMR to optimize stoichiometry (typically 1.2–1.5 equivalents of MeSI).

Side reactions (e.g., over-alkylation) are mitigated by maintaining temperatures below 40°C .